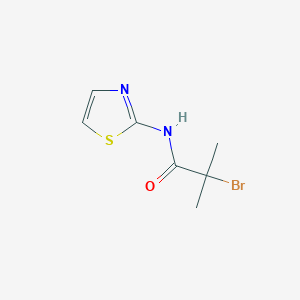

2-bromo-2-methyl-N-(1,3-thiazol-2-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-bromo-2-methyl-N-(1,3-thiazol-2-yl)propanamide” is a chemical compound with the molecular formula C7H9BrN2OS . The thiazole ring in this compound is an important heterocycle in the world of chemistry . The thiazole moiety has been an important component in the development of various drugs and biologically active agents .

Synthesis Analysis

The synthesis of “2-bromo-2-methyl-N-(1,3-thiazol-2-yl)propanamide” can be achieved from 2-Aminothiazole and 2-Bromoisobutyryl Bromide . More detailed synthetic routes might be found in specific literature or patent databases.Molecular Structure Analysis

The thiazole ring in this compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazole compounds have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The exact chemical reactions that “2-bromo-2-methyl-N-(1,3-thiazol-2-yl)propanamide” can undergo would depend on the specific conditions and reagents present.科学的研究の応用

Antibacterial Activity

Thiazole derivatives have been recognized for their antibacterial properties. A study has shown that combining thiazole with sulfonamide groups can result in compounds with emergent antibacterial activity .

Analgesic and Anti-inflammatory Activities

Some thiazole compounds have demonstrated significant analgesic and anti-inflammatory activities, which could be explored for the development of new pain relief medications .

Antitumor and Cytotoxic Activity

Thiazoles have also been associated with antitumor and cytotoxic activities. They have been synthesized and tested against various human tumor cell lines, showing potential as cancer therapeutics .

Complexation with Peptides

Thiazole derivatives can be used to create hybrid molecules by complexing with peptides, which may enhance their therapeutic efficacy or alter their pharmacological profile .

Synthesis of Heterocyclic Compounds

The compound could potentially be used in the synthesis of various heterocyclic compounds, which are a cornerstone of medicinal chemistry due to their diverse biological activities .

Research Tool in Drug Discovery

Given its structural uniqueness, “2-bromo-2-methyl-N-(1,3-thiazol-2-yl)propanamide” could serve as a valuable research tool in drug discovery, helping scientists understand the structure-activity relationship in thiazole-based drugs.

Emergent antibacterial activity of N - (thiazol-2-yl) - RSC Thiazoles: having diverse biological activities - Springer Thiazole: A Versatile Standalone - MDPI

Safety and Hazards

将来の方向性

作用機序

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

特性

IUPAC Name |

2-bromo-2-methyl-N-(1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2OS/c1-7(2,8)5(11)10-6-9-3-4-12-6/h3-4H,1-2H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRFOGRRZNLWOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=NC=CS1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-2-methyl-N-(1,3-thiazol-2-yl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(5-bromo-8-quinolinyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B377667.png)

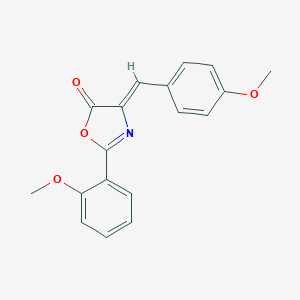

![3-amino-2-(4-bromobenzoyl)-4-(4-methoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B377671.png)

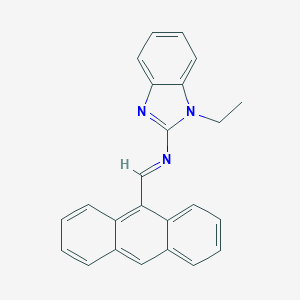

![N-[(E)-(4,8-dimethoxynaphthalen-1-yl)methylidene]-1-propyl-1H-benzimidazol-2-amine](/img/structure/B377672.png)

![Methyl 2-({[(benzylideneamino)oxy]acetyl}amino)benzoate](/img/structure/B377679.png)

![N-[1-[(4-chloroanilino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B377685.png)

![S-(4-{4-[(3,5-ditert-butylbenzoyl)sulfanyl]phenoxy}phenyl) 3,5-ditert-butylbenzenecarbothioate](/img/structure/B377686.png)

![N-[2-({[2-(1-azepanyl)-1-methyl-2-oxoethyl]amino}carbonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B377688.png)

phosphonium](/img/structure/B377689.png)

![2-{[(2-Toluidinocarbothioyl)amino]carbonyl}phenyl acetate](/img/structure/B377690.png)